5,5-Difluoropiperidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5,5-difluoropiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-4(5(10)11)2-9-3-6;/h4,9H,1-3H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEYYDYDFFXKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may also involve the use of solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Scientific Research Applications
DFPCA HCl has numerous applications across various scientific disciplines:
Medicinal Chemistry
- Pharmaceutical Development : DFPCA HCl serves as a crucial building block in synthesizing pharmaceutical compounds. Its structure enhances the biological activity and selectivity of drug candidates. For instance, it has been utilized to improve the potency of receptor agonists, significantly reducing effective concentration values (EC50) from 162 nM to 6.5 nM in specific studies.
- Antiviral and Anticancer Research : Preliminary studies suggest that derivatives of DFPCA exhibit antiviral properties against influenza viruses and potential anticancer activity by inducing apoptosis in cancer cells.
Biological Research
- Enzyme Inhibition Studies : The compound is under investigation for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
- Neuropharmacology : Given its structural characteristics, DFPCA HCl may influence neurotransmitter systems, suggesting potential use in treating anxiety or depression.
Agrochemicals
- Pesticide Development : The compound's properties make it suitable for developing agrochemicals that require enhanced efficacy and selectivity towards target pests while minimizing environmental impact.
Case Studies and Experimental Data
Several notable studies highlight the efficacy and potential applications of DFPCA HCl:
| Study Focus | Findings | Reference |
|---|---|---|
| Antiviral Activity | DFPCA derivatives showed significant inhibition of influenza virus replication at low concentrations. | |
| Anticancer Potential | Induction of apoptosis in cancer cell lines was observed with certain DFPCA derivatives. | |
| Neuropharmacological Effects | Potential anxiolytic effects were noted in preliminary animal studies. |
Toxicity and Safety Profile
Toxicity assessments indicate that DFPCA HCl possesses a favorable safety profile, showing no acute toxicity at high doses in animal models. This characteristic is vital for its consideration as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomers: Positional Fluorine Variants
3,3-Difluoropiperidine Hydrochloride
- Structure : Fluorines at the 3rd position instead of 5th.
- Impact : The 3,3-difluoro substitution induces distinct conformational strain and electronic effects compared to the 5,5 isomer. This alters hydrogen-bonding capacity and steric interactions in biological targets.
- Applications : Used in kinase inhibitors but less commonly in carboxylic acid derivatives .
Table 1 : Positional Isomer Comparison
| Compound | Fluorine Positions | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|
| 5,5-Difluoropiperidine-3-carboxylic acid HCl | 5,5 | Carboxylic acid | ~229.6 (free acid + HCl) |
| 3,3-Difluoropiperidine HCl | 3,3 | None | ~158.0 |
Substituent Variants: Non-Fluorinated and Ester Derivatives
3-Piperidinecarboxylic Acid
Methyl 5-Methylpiperidine-3-carboxylate Hydrochloride
- Structure : Methyl ester at the 3rd position and methyl group at the 5th position.
- Impact : Esterification masks the carboxylic acid, altering solubility and reactivity. The methyl group introduces steric hindrance, reducing binding affinity in some enzyme assays .
Table 2 : Functional Group and Substituent Effects
| Compound | Substituents | Solubility (Water) | Reactivity (vs. Carboxylic Acid) |
|---|---|---|---|
| 5,5-Difluoropiperidine-3-carboxylic acid HCl | -COOH, -F₂ | High (HCl salt) | High (acidic) |
| Methyl 5-methylpiperidine-3-carboxylate HCl | -COOCH₃, -CH₃ | Moderate | Low (ester hydrolysis required) |
Protected Derivatives: Boc and tert-Butyl Esters
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic Acid
Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride
Heterocyclic Analogs: Pyridine Derivatives
2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid
- Structure : Aromatic pyridine ring with Cl and F substituents.
- Comparison : The aromatic system confers planarity and rigidity, contrasting with the saturated piperidine’s flexibility. Higher acidity (pKa ~2.5) due to aromatic electron withdrawal vs. piperidine’s pKa ~4.5 .
Research Implications and Gaps
Comparative studies with esters (e.g., methyl derivatives) highlight the importance of free carboxylic acids for target engagement . Further research is needed to elucidate its pharmacokinetic profile and toxicity.
Biological Activity
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article discusses its biological activity based on various studies, highlighting its mechanisms, efficacy, and pharmacokinetic properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a piperidine ring with two fluorine atoms at the 5-position and a carboxylic acid group at the 3-position, which may contribute to its biological activity by modulating interactions with biological targets.
Research indicates that 5,5-difluoropiperidine derivatives can inhibit oxidative phosphorylation (OXPHOS), an essential metabolic pathway in cancer cells. This inhibition leads to decreased ATP production and altered cellular metabolism, making it a promising candidate for targeting specific cancer types. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxicity against pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3) with IC50 values in the low nanomolar range .
In Vitro Studies
A study focusing on the compound's derivatives demonstrated their potency in inhibiting cell proliferation. The introduction of difluoropiperidine into various scaffolds resulted in compounds with improved inhibition profiles. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | MIA PaCa-2 | 0.016 |
| 16 | BxPC-3 | 0.12 |
| 23 | MIA PaCa-2 | <0.01 |
| 27 | BxPC-3 | <0.1 |
These results suggest that modifications to the piperidine structure can enhance anticancer activity significantly .
In Vivo Studies
Pharmacokinetic studies have been conducted on related compounds to assess their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, compound 23 exhibited a half-life of approximately 1.42 hours and an oral bioavailability of 11.3% in mouse models . Such data are crucial for understanding how effectively these compounds can be utilized in therapeutic settings.
Case Studies
Several case studies have highlighted the effectiveness of similar piperidine derivatives in preclinical models:
- Study on Pancreatic Cancer :
- Metabolic Stability Assessment :
Q & A
Q. What are the optimal synthetic routes for 5,5-difluoropiperidine-3-carboxylic acid hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to identify ideal conditions . Purification may utilize membrane-based separation technologies (e.g., nanofiltration) or recrystallization in polar aprotic solvents to achieve >98% purity .
- Example Table: Factorial Design Parameters
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature (°C) | 0–50 | 25 |
| Solvent | DMF, THF, Acetonitrile | DMF |
| Fluorinating Agent | DAST, Deoxo-Fluor | DAST |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of and NMR to resolve fluorine-proton coupling, alongside high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography can elucidate stereochemistry, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Replicate experiments using standardized solvent systems (e.g., USP/Ph.Eur. grades) with controlled humidity. Employ dynamic light scattering (DLS) to detect aggregation. Cross-validate results with computational solubility parameters (Hansen solubility sphere) and molecular dynamics simulations .
Q. What computational strategies are suitable for studying the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes like prolyl oligopeptidase. Validate with density functional theory (DFT) calculations for electrostatic potential mapping. Correlate findings with in vitro inhibition assays (IC determination) .
Q. How can researchers design in vivo studies to assess neuropharmacological activity while minimizing off-target effects?
Q. What methodologies address discrepancies in reported reaction yields during scale-up?
- Methodological Answer : Apply process simulation tools (Aspen Plus) to model heat/mass transfer limitations. Conduct sensitivity analysis on critical parameters (mixing efficiency, catalyst loading). Use response surface methodology (RSM) to optimize multi-variable interactions during pilot-scale synthesis .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using identical protocols and reagent sources.
- Step 2 : Apply multivariate statistical analysis (ANOVA, PCA) to isolate variables (e.g., trace moisture in solvents).
- Step 3 : Cross-reference with theoretical frameworks (e.g., reaction kinetics models) to identify mechanistic outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
